Piperidine-4-carboxamidoxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidine-4-carboxamidoxime is a chemical compound that belongs to the class of piperidine derivatives Piperidine itself is a six-membered heterocyclic amine containing one nitrogen atom this compound is characterized by the presence of an amidoxime group (-C(=NOH)-NH2) attached to the fourth carbon of the piperidine ring
Mechanism of Action
Target of Action
Piperidine-4-carboxamidoxime primarily targets DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA. It plays a crucial role in replication and transcription processes .
Mode of Action
This compound interacts with DNA gyrase, inhibiting its function . This interaction results in the inhibition of DNA replication and transcription, thereby affecting the growth and multiplication of the cells .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the DNA replication and transcription process . By inhibiting DNA gyrase, the compound disrupts these processes, leading to cell death .
Pharmacokinetics
The compound’s ability to inhibit dna gyrase suggests that it may have good bioavailability and can effectively reach its target within the cell .
Result of Action
The inhibition of DNA gyrase by this compound leads to the disruption of DNA replication and transcription, causing cell death . This makes the compound potentially useful in the treatment of diseases caused by organisms that rely on DNA gyrase for survival and replication .
Biochemical Analysis
Biochemical Properties
Piperidine-4-carboxamidoxime has been found to interact with various enzymes and proteins. For instance, it has shown inhibitory activity against human coronaviruses . It has also been identified as a hit against Mycobacterium abscessus . The nature of these interactions is likely due to the structure of this compound, which allows it to bind to these biomolecules and influence their function .
Cellular Effects
This compound has demonstrated significant effects on various types of cells. In vitro studies have shown that it has antiviral activity against human coronaviruses, including SARS-CoV-2 . It also retains activity against strains representing all three subspecies of the M. abscessus complex . These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been found to inhibit the wild-type enzyme but not the this compound-resistant mutant . This suggests that this compound exerts its effects at the molecular level, influencing the function of these biomolecules .
Temporal Effects in Laboratory Settings
Its demonstrated antiviral and antibacterial activities suggest that it may have long-term effects on cellular function
Metabolic Pathways
It is likely that it interacts with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is possible that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Piperidine-4-carboxamidoxime typically involves the reaction of piperidine-4-carboxamide with hydroxylamine. The reaction is usually carried out in an aqueous or alcoholic medium under mild acidic or neutral conditions. The general reaction scheme is as follows: [ \text{Piperidine-4-carboxamide} + \text{Hydroxylamine} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form piperidine-4-carboxamidine.
Substitution: Nucleophilic substitution reactions can occur at the amidoxime group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of piperidine-4-carboxamidine.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for biochemical studies.
Medicine: Research has indicated its potential as an antiviral agent, particularly against human coronaviruses.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Piperidine-4-carboxamide: The precursor to Piperidine-4-carboxamidoxime, differing by the presence of an amidoxime group.
Piperidine-4-carboxamidine: A reduced form of this compound.
Piperidine-4-carboxamide derivatives: Various substituted derivatives with different functional groups.
Uniqueness: this compound is unique due to its amidoxime functional group, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other piperidine derivatives and makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N'-hydroxypiperidine-4-carboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O/c7-6(9-10)5-1-3-8-4-2-5/h5,8,10H,1-4H2,(H2,7,9) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZQSQVPENGEOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C(=NO)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNCCC1/C(=N\O)/N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.